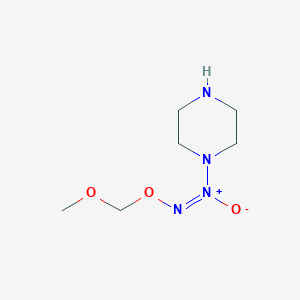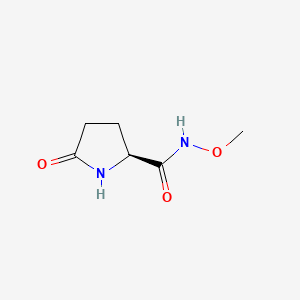
2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci), also known as a derivative of pyrrolidinecarboxamide, is a synthetic organic compound featuring a five-membered lactam ring. The (S)-configuration specifies the stereoisomer, which can exhibit distinct physical and chemical properties compared to its enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multistep process involving the following general steps:
Formation of the Pyrrolidine Ring: : The initial step typically involves the cyclization of an amine with a ketone or aldehyde to form the pyrrolidine ring.
Functionalization of the Pyrrolidine Ring: : Introduction of the carboxamide group at the 2-position can be achieved using appropriate reagents such as isocyanates or by amidation of a carboxyl group.
Introduction of the N-Methoxy Group: : This step may involve the reaction of the amide with methoxyamine or a methoxyating agent.
Final Oxidation:
Industrial Production Methods
Industrial synthesis methods may involve more optimized and scalable versions of the laboratory procedures, often including:
Catalytic Reactions: : Use of catalysts to increase reaction efficiency and yield.
Purification Techniques: : Advanced techniques like chromatography or recrystallization to obtain high purity products.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci) undergoes several types of chemical reactions:
Oxidation: : The compound can undergo further oxidation to introduce new functional groups.
Reduction: : Reduction reactions may target the 5-oxo group to yield the corresponding alcohol.
Substitution: : Electrophilic or nucleophilic substitutions can occur at various positions on the ring or functional groups.
Common Reagents and Conditions
Oxidation: : PCC, Potassium permanganate (KMnO4)
Reduction: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution: : Halogenating agents like PCl5, nucleophiles such as NH3 or alcohols
Major Products
Oxidation: : Introduction of new oxo or carboxyl groups.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Formation of substituted pyrrolidines or carboxamides.
Scientific Research Applications
Chemistry
This compound is often studied for its unique reactivity and potential as an intermediate in organic synthesis. Researchers explore its utility in forming more complex molecules.
Biology and Medicine
2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci) is investigated for its potential pharmacological properties. Its structure suggests it might interact with biological targets, potentially serving as a lead compound in drug design.
Industry
In industrial applications, this compound can be a precursor in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of 2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci) typically involves:
Binding to Enzymes: : Inhibiting or modifying enzymatic activity.
Pathway Modulation: : Altering signaling pathways relevant to disease mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinecarboxamide,N-methoxy-5-oxo- (non-(S) isomer): : Lacks stereospecific interactions.
Pyrrolidine-2-carboxamide: : Simpler structure, fewer functional groups.
N-Methoxy-2-pyrrolidinecarboxamide: : Similar, but different positions of functional groups.
Uniqueness
2-Pyrrolidinecarboxamide,N-methoxy-5-oxo-,(S)-(9ci) stands out due to its specific stereochemistry and combination of functional groups, offering a unique reactivity profile and potential biological activity.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(2S)-N-methoxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-11-8-6(10)4-2-3-5(9)7-4/h4H,2-3H2,1H3,(H,7,9)(H,8,10)/t4-/m0/s1 |
InChI Key |
MOUJBQBGQPWZKN-BYPYZUCNSA-N |
Isomeric SMILES |
CONC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CONC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


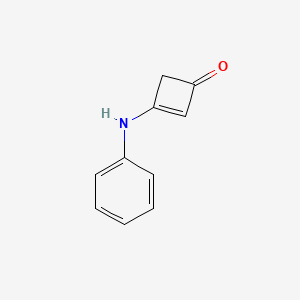
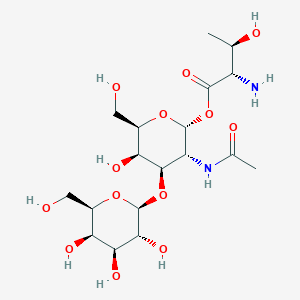
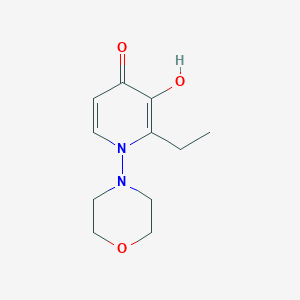
![5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15350301.png)
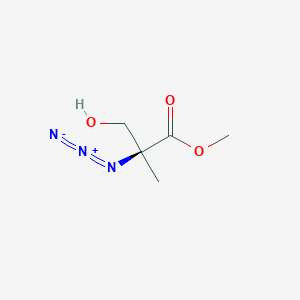
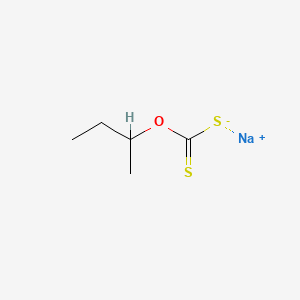
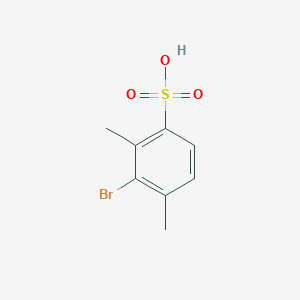
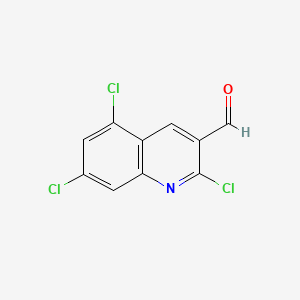
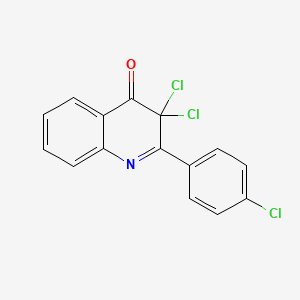
![[(1S,2R,3R)-2,3-dihydroxy-2-prop-2-enylcyclohexyl] acetate](/img/structure/B15350348.png)
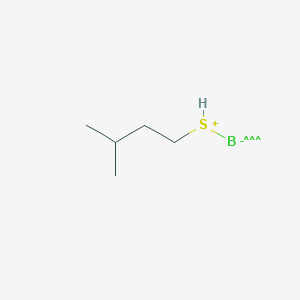
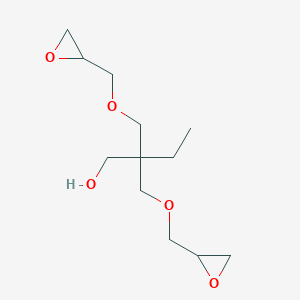
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-3-(4-methylbenzoyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B15350367.png)
